molecular formula C6H5N3 B3267478 5H-pyrrolo[3,2-d]pyrimidine CAS No. 452-20-0

5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B3267478
CAS No.: 452-20-0
M. Wt: 119.12 g/mol
InChI Key: KDOPAZIWBAHVJB-UHFFFAOYSA-N
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Description

5H-pyrrolo[3,2-d]pyrimidine: is a heterocyclic compound that belongs to the class of pyrrolopyrimidines. These compounds are structurally similar to purine nucleobases, which are essential components of DNA and RNA. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5H-pyrrolo[3,2-d]pyrimidine typically involves the construction of the pyrrolo ring followed by the formation of the pyrimidine ring. One efficient method includes the palladium-catalyzed cross-coupling of 4-iodo-6-methoxy-5-nitropyrimidine with trimethyl(tributylstannylethynyl)silane, followed by the construction of the annellated pyrrolo ring .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium catalysts and controlled reaction environments are crucial for industrial-scale production .

Chemical Reactions Analysis

Types of Reactions: 5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolo[3,2-d]pyrimidine-4-one, while reduction may yield dihydropyrrolo[3,2-d]pyrimidine .

Scientific Research Applications

Chemistry: 5H-pyrrolo[3,2-d]pyrimidine is used as a building block in the synthesis of various organic compounds.

Biology: In biological research, this compound derivatives are studied for their potential as enzyme inhibitors. These compounds can selectively inhibit enzymes involved in critical biological pathways, making them valuable tools for studying cellular processes .

Medicine: this compound derivatives have shown promise as potential therapeutic agents. They are being investigated for their anticancer, antiviral, and anti-inflammatory properties. For example, certain derivatives have been found to inhibit purine nucleoside phosphorylase, an enzyme involved in the proliferation of T-cells .

Industry: In the industrial sector, this compound is used in the development of new materials with unique properties. Its ability to form stable complexes with metals makes it useful in catalysis and materials science .

Mechanism of Action

The mechanism of action of 5H-pyrrolo[3,2-d]pyrimidine and its derivatives involves the inhibition of specific enzymes and molecular targets. For example, certain derivatives act as competitive inhibitors of purine nucleoside phosphorylase, preventing the enzyme from catalyzing the breakdown of nucleosides. This inhibition can lead to the selective suppression of T-cell proliferation, making these compounds potential immunosuppressive agents .

Properties

IUPAC Name

5H-pyrrolo[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c1-2-8-6-3-7-4-9-5(1)6/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDOPAZIWBAHVJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CN=CN=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401346584
Record name 1,4,6-Triaza-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401346584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

272-50-4
Record name 1,4,6-Triaza-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401346584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H-pyrrolo[3,2-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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